cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound featuring a cyclobutyl group, a piperazine ring, and a 1,3,4-thiadiazine moiety. The hydrochloride salt form enhances solubility for pharmacological applications.
Properties
IUPAC Name |
cyclobutyl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c23-17(15-7-4-8-15)21-9-11-22(12-10-21)18-20-19-16(13-24-18)14-5-2-1-3-6-14;/h1-3,5-6,15H,4,7-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHTHBEMVRKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C16H21ClN4OS2
- Molecular Weight : 385.0 g/mol
- CAS Number : 1351655-17-8
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of piperazine and thiadiazole moieties has been shown to enhance cytotoxicity against various cancer cell lines.
In Vitro Studies
A study published in MDPI explored the anticancer activity of related thiadiazole derivatives. The results indicated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer MCF-7 cells, with IC50 values ranging from 2.34 to 91.00 µg/mL against different cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound VI | MCF-7 | 12.5 |
| Compound VII | A549 | 0.2 |
| Compound IV | HeLa | 4.2 |
These findings suggest that modifications to the piperazine ring can significantly influence the anticancer properties of thiadiazole derivatives.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Tyrosinase Activity : Some derivatives have been identified as competitive inhibitors of tyrosinase, which plays a role in melanin production and can be linked to skin cancers .
- Antioxidant Activity : The compound may also exhibit antioxidant properties, potentially protecting normal cells from oxidative stress associated with cancer progression .
Structure-Activity Relationships (SAR)
The structure of this compound is critical in determining its biological activity. Variations in substituents on the piperazine ring and thiadiazole moiety can lead to significant changes in potency and selectivity against cancer cell lines.
For instance:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate activity levels significantly. Compounds with para-substituted groups demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .
Case Studies
Several case studies have demonstrated the efficacy of similar compounds derived from thiadiazole scaffolds:
- Study on Antitumor Activity : A compound structurally similar to cyclobutyl(4-(5-pheny... exhibited IC50 values of 3.21 µg/mL against MCF-7 cells, indicating a strong potential for further development as an anticancer agent .
- Toxicological Studies : Preliminary toxicity assessments are essential for evaluating safety profiles before clinical applications. In vitro assays have shown varying degrees of cytotoxicity across different normal cell lines, suggesting a need for further investigation into selective targeting mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally or functionally related heterocyclic derivatives.
Structural Analogs
Key Findings:
Heterocyclic Diversity: The target compound’s 1,3,4-thiadiazine moiety distinguishes it from triazole-based fungicides (e.g., metconazole) and phenoxy herbicides (e.g., acifluorfen). Thiadiazines are less common in agrochemicals but explored in medicinal chemistry for kinase inhibition or antimicrobial activity. Piperazine is a common pharmacophore in CNS drugs (e.g., antipsychotics), suggesting possible neuroactivity, unlike the cyclopentanol backbone of metconazole.
Bioactivity Hypotheses: Phenyl and Cyclobutyl Groups: The phenyl group may enhance lipophilicity and target binding, similar to chlorophenyl substituents in metconazole. Hydrochloride Salt: Improves solubility compared to neutral analogs, critical for bioavailability in drug development.
Gaps in Evidence: No direct pharmacological or toxicological data for the target compound were available in the provided sources. Comparisons are speculative, based on structural features of unrelated pesticides.
Research Implications
Further studies should:
- Synthesize and screen the compound against biological targets (e.g., microbial strains, neurotransmitter receptors).
- Compare pharmacokinetics with triazole or benzoic acid derivatives.
- Evaluate safety profiles, referencing frameworks like laboratory animal care guidelines.
Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
